2,5-Furandione, polymer with 1-hexene, sodium salt

Overview

Description

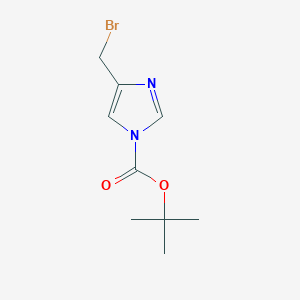

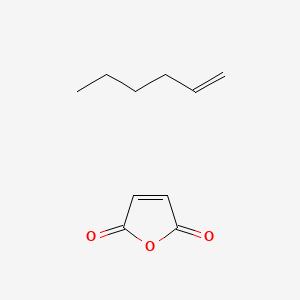

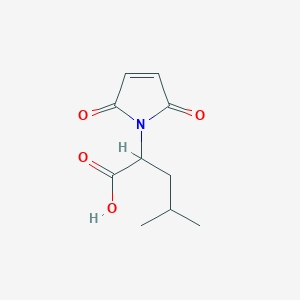

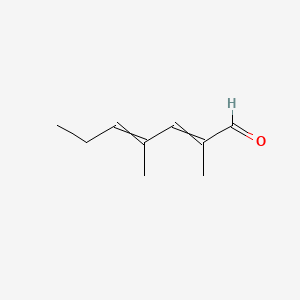

2,5-Furandione, polymer with 1-hexene, sodium salt is a copolymer formed by the reaction of maleic anhydride and 1-hexene. Maleic anhydride is an organic compound with the formula C₄H₂O₃, characterized by its cyclic anhydride structure. 1-Hexene is an alpha-olefin with the formula C₆H₁₂, featuring a terminal double bond. The copolymerization of these two compounds results in a material with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The copolymerization of maleic anhydride and 1-hexene is typically carried out via free radical polymerization. This process involves the use of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to generate free radicals that initiate the polymerization reaction. The reaction is usually conducted in an inert solvent like toluene or xylene at elevated temperatures (around 60-80°C) to ensure efficient polymerization .

Industrial Production Methods

Industrial production of maleic anhydride 1-hexene copolymers often involves continuous processes using fixed-bed or fluid-bed reactors. The vapor-phase oxidation of n-butane over a vanadium-phosphorus oxide catalyst is a common method for producing maleic anhydride on a large scale . The copolymerization with 1-hexene is then carried out in specialized reactors designed to handle the specific reaction conditions required for high-yield production .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, polymer with 1-hexene, sodium salt copolymers undergo various chemical reactions, including:

Oxidation: The double bonds in the 1-hexene units can be oxidized to form epoxides or diols.

Reduction: The anhydride groups can be reduced to form succinic acid derivatives.

Substitution: The anhydride groups can undergo nucleophilic substitution reactions to form esters, amides, or imides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Alcohols, amines, and other nucleophiles react with the anhydride groups under acidic or basic conditions.

Major Products

Epoxides and Diols: From oxidation reactions.

Succinic Acid Derivatives: From reduction reactions.

Esters, Amides, and Imides: From substitution reactions.

Scientific Research Applications

2,5-Furandione, polymer with 1-hexene, sodium salt copolymers have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of maleic anhydride 1-hexene copolymers is primarily based on the reactivity of the anhydride and olefinic groups. The anhydride groups can undergo ring-opening reactions, forming reactive intermediates that can further react with various nucleophiles. The olefinic groups can participate in addition reactions, forming cross-linked networks that enhance the material’s mechanical properties .

Comparison with Similar Compounds

Similar Compounds

Maleic Anhydride 1-Octene: Similar copolymer with longer alkyl chains, resulting in different mechanical properties.

Maleic Anhydride 1-Dodecene: Another copolymer with even longer alkyl chains, used in specific industrial applications.

Uniqueness

2,5-Furandione, polymer with 1-hexene, sodium salt copolymers are unique due to their balance of hydrophobic and hydrophilic properties, making them suitable for a wide range of applications. The shorter alkyl chain of 1-hexene compared to 1-octene or 1-dodecene provides a distinct set of physical and chemical properties that can be tailored for specific uses .

Properties

CAS No. |

58877-69-3 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

furan-2,5-dione;hex-1-ene |

InChI |

InChI=1S/C6H12.C4H2O3/c1-3-5-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-6H2,2H3;1-2H |

InChI Key |

BFXNBEVWYJSJRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C.C1=CC(=O)OC1=O |

Related CAS |

25266-57-3 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylthio)methyl]-4-(trifluoromethyl)benzenamine](/img/structure/B8588511.png)

![N-[5-(6-aminopyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8588531.png)

![3-[(1S)-1-(3,5-difluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B8588599.png)